molecular formula C14H8ClF3N2O3 B5311733 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5311733
M. Wt: 344.67 g/mol
InChI Key: NZIVOERCGNHADM-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with chloro, nitro, and trifluoromethyl groups

Properties

IUPAC Name

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(7-12(10)20(22)23)13(21)19-11-4-2-1-3-9(11)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIVOERCGNHADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Chemical Reactions Analysis

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation .

Scientific Research Applications

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Similar compounds to 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide include:

    4-chloro-3-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different electronic properties.

    4-chloro-3-nitro-N-[2-(methyl)phenyl]benzamide: The methyl group instead of the trifluoromethyl group alters its lipophilicity and reactivity.

    4-chloro-3-nitro-N-[2-(fluoromethyl)phenyl]benzamide: The fluoromethyl group provides different steric and electronic effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in the combination of its substituents, which confer specific electronic and steric properties that can be exploited in various applications .

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